molecular formula C10H12N2O2 B14805068 6-(Aminomethyl)-3-cyclopropoxypicolinaldehyde

6-(Aminomethyl)-3-cyclopropoxypicolinaldehyde

Cat. No.: B14805068
M. Wt: 192.21 g/mol
InChI Key: KORATCPKAXXDQB-UHFFFAOYSA-N
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Description

6-(Aminomethyl)-3-cyclopropoxypicolinaldehyde is a chemical compound that features a unique structure combining an aminomethyl group, a cyclopropoxy group, and a picolinaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)-3-cyclopropoxypicolinaldehyde typically involves multi-step organic reactions. One common method includes the Mannich reaction, where an aldehyde, an amine, and a formaldehyde derivative react to form the aminomethyl group . The cyclopropoxy group can be introduced through cyclopropanation reactions involving diazo compounds or ylides . The final step often involves the formation of the picolinaldehyde moiety through oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Catalysts and specific reaction conditions, such as temperature and solvent choice, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)-3-cyclopropoxypicolinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-(Aminomethyl)-3-cyclopropoxypicolinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)-3-cyclopropoxypicolinaldehyde involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the cyclopropoxy group can provide steric hindrance and rigidity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Aminomethyl)-3-cyclopropoxypicolinaldehyde is unique due to the combination of its functional groups, which provide a distinct set of chemical and biological properties

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

6-(aminomethyl)-3-cyclopropyloxypyridine-2-carbaldehyde

InChI

InChI=1S/C10H12N2O2/c11-5-7-1-4-10(9(6-13)12-7)14-8-2-3-8/h1,4,6,8H,2-3,5,11H2

InChI Key

KORATCPKAXXDQB-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(N=C(C=C2)CN)C=O

Origin of Product

United States

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